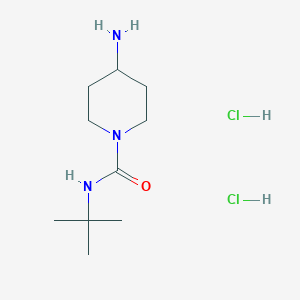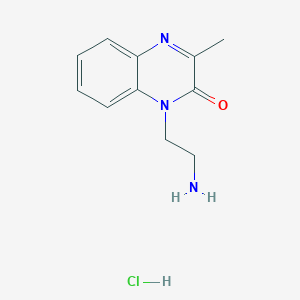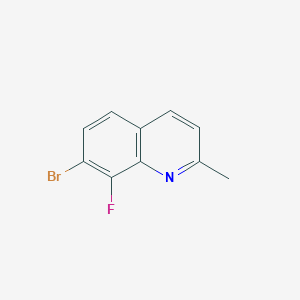
7-Brom-8-fluor-2-methylchinolin
Übersicht
Beschreibung
“7-Bromo-8-fluoro-2-methylquinoline” is a compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-Bromo-8-fluoro-2-methylquinoline”, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .
Molecular Structure Analysis
The molecular structure of “7-Bromo-8-fluoro-2-methylquinoline” consists of a quinoline ring system, which is a benzene ring fused with a pyridine moiety . The presence of bromine and fluorine atoms at positions 7 and 8 respectively, and a methyl group at position 2, distinguishes this compound .
Chemical Reactions Analysis
Quinoline derivatives, including “7-Bromo-8-fluoro-2-methylquinoline”, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
7-Brom-8-fluor-2-methylchinolin: ist eine Verbindung von Interesse in der medizinischen Chemie aufgrund ihrer potenziellen biologischen Aktivitäten. Chinolinderivate sind bekannt für ihre therapeutischen Eigenschaften, einschließlich antimikrobieller, antikanker und antiviraler Aktivitäten . Die Einführung von Brom- und Fluorgruppen könnte diese Eigenschaften möglicherweise verbessern und es zu einem wertvollen Gerüst für die Entwicklung neuer Pharmazeutika machen.
Lebensmittelindustrie
In der Lebensmittelindustrie können Chinolinderivate wegen ihrer antimikrobiellen Eigenschaften untersucht werden, um die Haltbarkeit von Produkten zu verlängern. Während direkte Anwendungen von This compound in Lebensmitteln nicht üblich sind, könnten seine Derivate als Konservierungsmittel verwendet werden oder zur Entwicklung neuer Lebensmittelverpackungsmaterialien mit antimikrobiellen Eigenschaften .
Katalysatoren
Die Struktur der Verbindung könnte in der Katalyse verwendet werden, insbesondere in Kreuzkupplungsreaktionen. Das Vorhandensein von Halogenatomen macht es zu einem potenziellen Kandidaten für den Einsatz in katalytischen Kreisläufen, wo es als Zwischenprodukt oder Ligand wirken kann, um verschiedene organische Umlagerungen zu erleichtern .
Farbstoffe und Pigmente
Chinolinderivate finden Anwendung in der Herstellung von Farbstoffen und Pigmenten. Die einzigartigen elektronischen Eigenschaften, die durch die Brom- und Fluorsubstituenten vermittelt werden, könnten zur Entwicklung neuartiger Farbstoffe mit spezifischen Absorptions- und Emissionseigenschaften führen, die in der Textil- und Tintenindustrie nützlich sind .
Materialwissenschaften
In den Materialwissenschaften könnte This compound zur Herstellung fortschrittlicher Materialien wie Flüssigkristallen untersucht werden. Seine strukturellen Eigenschaften könnten zur Entwicklung von Materialien mit bestimmten optischen und elektronischen Eigenschaften beitragen .
Raffinieren
Chinolinverbindungen sind manchmal an Prozessen innerhalb von Raffinerien beteiligt, z. B. als Inhibitoren oder Zwischenprodukte in chemischen Reaktionen. Die spezifischen Substituenten am Chinolinring könnten seine Reaktivität beeinflussen und ihn für bestimmte Anwendungen in der petrochemischen Verarbeitung geeignet machen .
Elektronik
Schließlich machen die elektronischen Eigenschaften von Chinolinderivaten sie zu Kandidaten für den Einsatz in elektronischen Geräten. Sie könnten beim Entwurf von organischen Halbleitern oder als Teil der molekularen Architektur in organischen Leuchtdioden (OLEDs) verwendet werden .
Eigenschaften
IUPAC Name |
7-bromo-8-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJLUBLVRXPCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


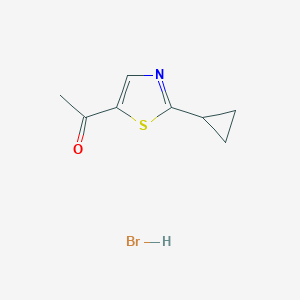
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)
![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)

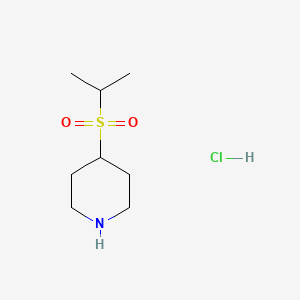
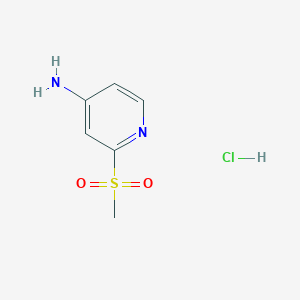
![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)

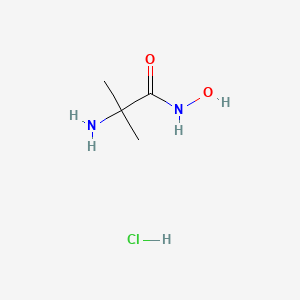

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)
